

Unraveling the Cancer Cell Selectivity of By241: A Technical Guide

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Compound of Interest

Compound Name: By241

Cat. No.: B1192424

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A Note on Nomenclature: Initial research into "By241" did not yield specific results for a compound with this designation. However, extensive investigation revealed two promising candidates in cancer therapy with similar numerical identifiers: INGN-241 (an adenoviral vector for the gene mda-7/IL-24) and ACY-241 (the selective HDAC6 inhibitor, Citarinostat). This guide will explore the technical details of both compounds, presenting the available data on their selectivity for cancer cells.

Part 1: INGN-241 (Ad-mda7/IL-24) - A Gene Therapy Approach to Cancer-Specific Apoptosis

INGN-241 is an investigational gene therapy product that utilizes a non-replicating adenoviral vector to deliver the Melanoma Differentiation-Associated gene-7 (mda-7), also known as Interleukin-24 (IL-24). The hallmark of MDA-7/IL-24 is its ability to selectively induce apoptosis in a broad spectrum of cancer cells while leaving normal cells unharmed.[1][2][3]

Quantitative Data on Efficacy and Selectivity

While comprehensive tables of IC50 values across a wide range of cell lines are not readily available in single publications, data from various studies consistently demonstrate the cancer-selective apoptotic effects of INGN-241. A Phase I clinical trial in patients with advanced solid tumors, including melanoma, showed that intratumoral injection of INGN-241 was well-tolerated and resulted in apoptosis in a large percentage of tumor cells.[4] Evidence of clinical activity was observed in 44% of lesions in the repeat injection cohort.[4] Preclinical studies have shown

that INGN-241 induces growth arrest and apoptosis in melanoma cells from both early and metastatic stages, without affecting normal melanocytes.[1]

Parameter	Observation	Cancer Cell Types	Reference
Apoptosis Induction	Demonstrated in 100% of injected lesions in a Phase I trial.	Advanced solid tumors (including melanoma)	[4]
Clinical Activity	44% of lesions showed a response in the repeat injection cohort of a Phase I trial.	Advanced solid tumors	[4]
In Vitro Selectivity	Induced growth arrest and apoptosis in melanoma cells but not in normal melanocytes.	Melanoma	[1]
"Bystander Effect"	Secreted MDA-7/IL-24 from transduced cells induces apoptosis in neighboring untransduced cancer cells.	Various cancer models	[2]

Experimental Protocols

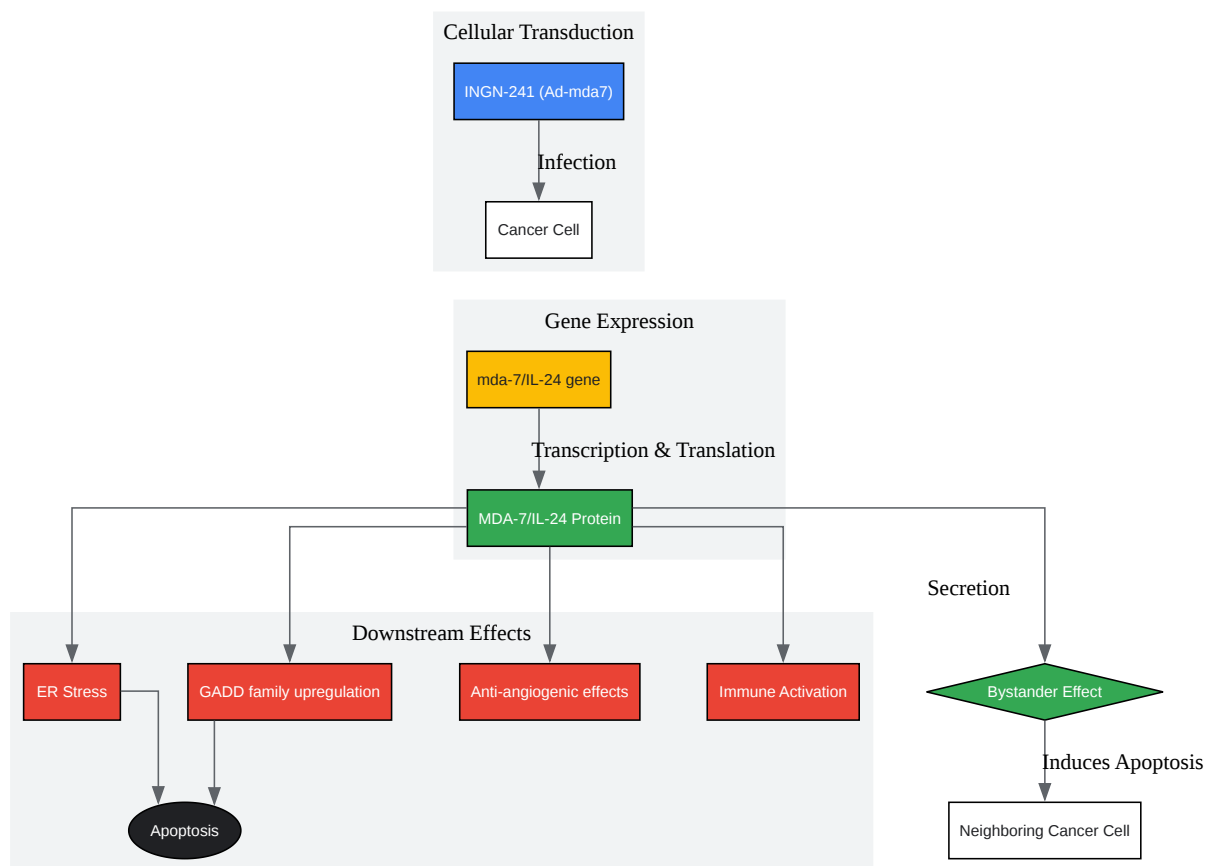
Phase I Clinical Trial with Intratumoral Injection of INGN-241

- Objective: To assess the safety and biological activity of intratumorally administered INGN-241 in patients with resectable solid tumors.
- Methodology:
 - Patients with advanced, resectable solid tumors were enrolled.

- INGN-241 was administered via intratumoral injection at escalating doses (from 2×10^{10} to 2×10^{12} viral particles).
- Tumor biopsies were taken at specified time points post-injection.
- Analysis of biopsy samples included:
 - Vector DNA and mRNA quantification: To confirm gene transfer and expression.
 - MDA-7/IL-24 protein expression: Assessed by immunohistochemistry.
 - Apoptosis induction: Evaluated by TUNEL assay.
- Reference:[4]

Signaling Pathways and Mechanism of Action

The selective pro-apoptotic activity of MDA-7/IL-24 in cancer cells is multi-faceted and involves several signaling pathways. A key aspect is its ability to induce endoplasmic reticulum (ER) stress, leading to the activation of the unfolded protein response (UPR) and subsequent apoptosis. This effect is observed in cancer cells but not in normal cells. Additionally, MDA-7/IL-24 has been shown to modulate the expression of proteins involved in apoptosis and cell cycle regulation, such as the GADD family of genes.[3] It can also exert anti-angiogenic effects by downregulating factors like VEGF. The secreted nature of MDA-7/IL-24 leads to a "bystander effect," where it can induce apoptosis in nearby, non-transduced cancer cells.[2] Furthermore, INGN-241 has been shown to stimulate an anti-tumor immune response.



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Caption: INGN-241 mechanism of action.

Part 2: ACY-241 (Citarinostat) - A Selective HDAC6 Inhibitor

ACY-241, also known as Citarinostat, is an orally available, selective inhibitor of histone deacetylase 6 (HDAC6). HDACs are a class of enzymes that play a crucial role in the regulation of gene expression and protein function. Unlike pan-HDAC inhibitors which can have significant toxicity, the selectivity of ACY-241 for HDAC6 is believed to offer a more favorable safety profile while retaining potent anti-cancer activity.[5]

Quantitative Data on Efficacy and Selectivity

ACY-241 has demonstrated potent and selective inhibition of HDAC6. Its synergistic effects with other chemotherapeutic agents, such as paclitaxel, have been a key area of investigation.

Parameter	Value/Observation	Details	Reference
HDAC Inhibition			
IC50 (HDAC6)	2.6 nM	ACY-241 is a potent inhibitor of HDAC6.	N/A
Selectivity	13-18 fold more selective for HDAC6 over Class I HDACs (HDAC1, 2, 3).	This selectivity is thought to contribute to its improved safety profile.	[5]
Synergy with Paclitaxel			
Apoptosis (in vitro)	Combination of ACY-241 and paclitaxel increased apoptotic cells to 30% (from 7% with ACY-241 alone and 11% with paclitaxel alone).	In TOV-21G ovarian cancer cells.	[6]
Cell Proliferation	Combination treatment synergistically enhanced the inhibition of cell proliferation.	In multiple solid tumor cell lines.	[7]
Clinical Data			
Maximum Tolerated Dose (MTD)	360 mg once daily (in combination with nivolumab).	Determined in a Phase Ib study in advanced non-small cell lung cancer.	[8]
Recommended Phase II Dose	360 mg once daily (in combination with paclitaxel).	Based on a Phase Ib study in advanced solid tumors.	[9]

Experimental Protocols

Western Blot for α -tubulin Acetylation

- Objective: To assess the pharmacodynamic effect of ACY-241 on its target, HDAC6, by measuring the acetylation of its substrate, α -tubulin.
- Methodology:
 - Cancer cells (e.g., A2780 ovarian cancer cells) are treated with varying concentrations of ACY-241 for a specified time (e.g., 24 hours).
 - Cells are lysed, and protein concentration is determined.
 - Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
 - The membrane is blocked and then incubated with primary antibodies against acetylated α -tubulin and total α -tubulin (as a loading control).
 - After washing, the membrane is incubated with a corresponding secondary antibody.
 - Bands are visualized using a chemiluminescence detection system.
- Reference:[5]

Cell Viability Assay

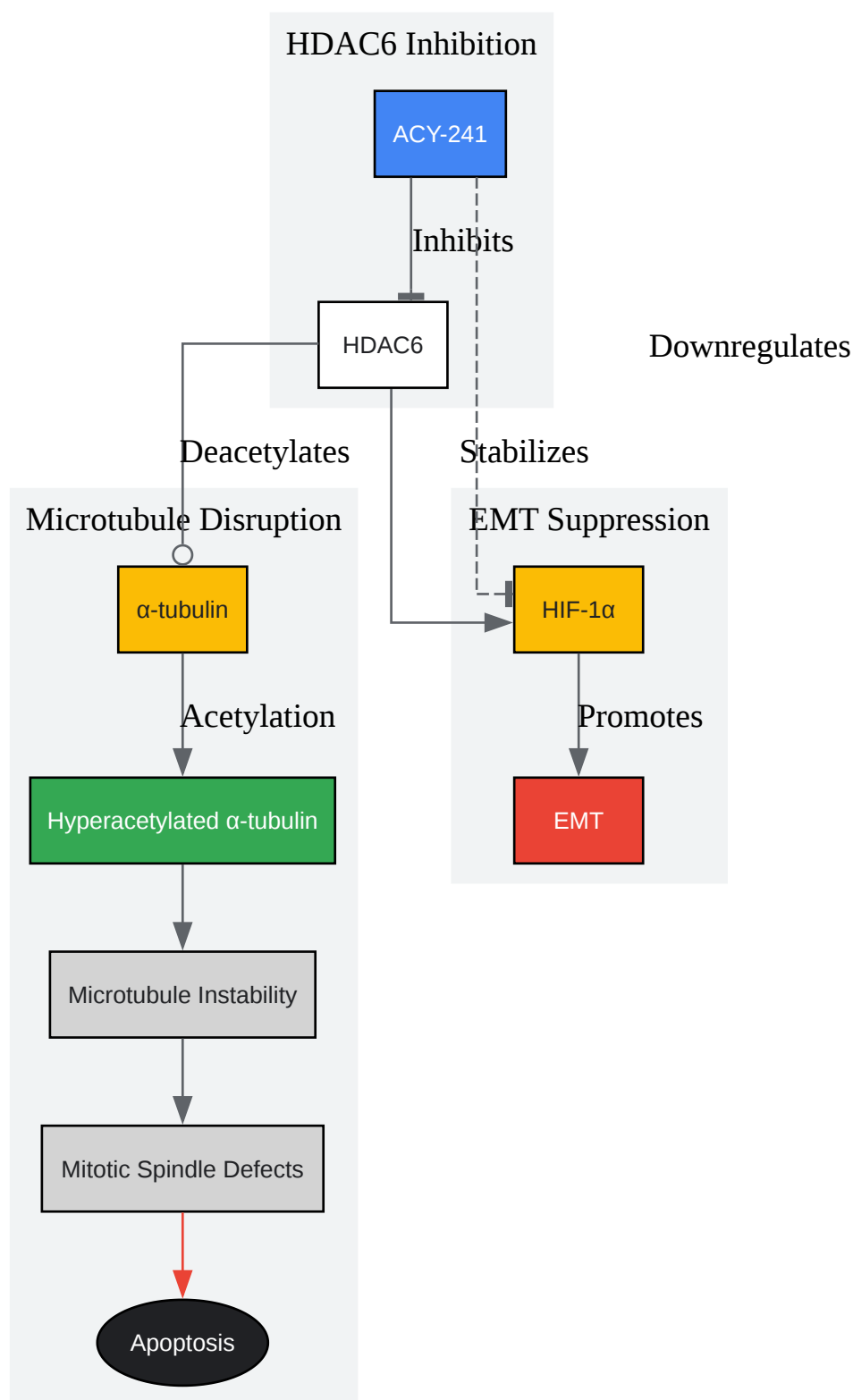
- Objective: To determine the effect of ACY-241, alone or in combination with other drugs, on cancer cell proliferation and viability.
- Methodology:
 - Cancer cells are seeded in 96-well plates.
 - After allowing the cells to adhere, they are treated with a range of concentrations of ACY-241 and/or a combination agent (e.g., paclitaxel).
 - Cells are incubated for a specified period (e.g., 72 hours).

- Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
- Luminescence is read on a plate reader, and data is normalized to vehicle-treated controls.
- Reference: N/A (General protocol based on common laboratory practice)

Signaling Pathways and Mechanism of Action

The primary mechanism of action of ACY-241 is the selective inhibition of HDAC6. HDAC6 is a cytoplasmic enzyme that deacetylates non-histone proteins, most notably α -tubulin. Inhibition of HDAC6 by ACY-241 leads to the hyperacetylation of α -tubulin, which disrupts microtubule dynamics. This interference with microtubule function leads to defects in mitotic spindle formation, cell cycle arrest, and ultimately apoptosis in cancer cells.[5] This mechanism is particularly synergistic with microtubule-stabilizing agents like paclitaxel.[7]

More recently, ACY-241 has also been shown to suppress the epithelial-mesenchymal transition (EMT) in lung cancer cells by downregulating hypoxia-inducible factor-1 alpha (HIF-1 α).[10]



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Caption: ACY-241 mechanism of action.

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